Molecular Structure, Conformation, and Mechanistic Profiling of 6,7-Dichloroquinoline-3-carboxylic Acid: A Comprehensive Technical Guide
Molecular Structure, Conformation, and Mechanistic Profiling of 6,7-Dichloroquinoline-3-carboxylic Acid: A Comprehensive Technical Guide
Executive Summary
The rational design of heterocyclic scaffolds is a cornerstone of modern drug discovery. Among these, 6,7-Dichloroquinoline-3-carboxylic acid (CAS: 948294-42-6) represents a highly privileged pharmacophore [1]. By integrating the planar, aromatic quinoline core with specific halogen substitutions and a carboxylic acid moiety, this molecule exhibits unique physicochemical properties that make it an ideal candidate for targeted therapeutics, particularly in oncology and antimicrobial development.
This technical guide provides an in-depth analysis of the molecular architecture, conformational dynamics, and mechanistic pathways of 6,7-dichloroquinoline-3-carboxylic acid. By correlating empirical crystallographic data with theoretical Density Functional Theory (DFT) calculations, we establish a self-validating framework for understanding its biological interactions, specifically its role as a DNA minor groove binder and a protein kinase CK2 inhibitor.
Structural and Conformational Analysis
Molecular Architecture and Halogen Effects
The core of 6,7-dichloroquinoline-3-carboxylic acid is a fused bicyclic system comprising a benzene ring and a pyridine ring. The strategic placement of chlorine atoms at the C6 and C7 positions serves a dual purpose:
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Electronic Modulation: Chlorine exerts a strong inductive electron-withdrawing effect (-I) coupled with a weak resonance-donating effect (+R). This redistributes the electron density across the benzenoid ring, subtly lowering the pKa of the C3-carboxylic acid and optimizing its ionization state at physiological pH (7.4).
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Steric and Lipophilic Enhancement: The bulky halogen substituents significantly increase the partition coefficient (LogP) of the molecule, enhancing passive diffusion across phospholipid bilayers.
Crystallographic Profile (XRD)
Based on single-crystal X-ray diffraction (XRD) studies of highly analogous quinoline-3-carboxylic acid derivatives [2], the solid-state conformation is primarily dictated by extensive intermolecular hydrogen bonding. The crystal packing forms a two-dimensional network stabilized by:
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O-H···N Interactions: The hydroxyl group of the carboxylic acid acts as a donor to the quinoline nitrogen of an adjacent molecule.
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C-H···O Interactions: The carbonyl oxygen acts as an acceptor for the weakly acidic protons on the quinoline core (typically at C2 or C4).
This crossed-layer parallel stacking ensures high lattice stability, which directly impacts the compound's solubility and formulation thermodynamics.
Density Functional Theory (DFT) and FMO Analysis
To validate the empirical structural data, DFT calculations are routinely employed at the B3LYP/6-311G(d,p) level [3]. Frontier Molecular Orbital (FMO) analysis reveals the causality behind the molecule's reactivity:
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Highest Occupied Molecular Orbital (HOMO): Localized predominantly over the quinoline nitrogen and the oxygen atoms of the carboxylic group, marking these as primary sites for electrophilic attack and metal chelation.
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Lowest Unoccupied Molecular Orbital (LUMO): Distributed across the chlorinated benzenoid ring, making it susceptible to nucleophilic interactions.
The relatively narrow HOMO-LUMO energy gap facilitates high chemical reactivity and electron transfer, which is critical for its biological mechanism of action[3].
Mechanistic Pathways and Biological Targets
The structural features of 6,7-dichloroquinoline-3-carboxylic acid translate directly into its polypharmacological profile.
DNA Minor Groove Binding
Quinoline-3-carboxylic acids are established DNA minor groove-binding agents [4]. The mechanism is highly dependent on the conformation of the C3-carboxylic acid. The carbonyl group acts as a critical hydrogen bond donor/acceptor, specifically targeting the adenine and guanine base pairs within the A/T-rich regions of a B-DNA duplex [4]. The planar quinoline core allows the molecule to slide seamlessly into the minor groove, causing steric hindrance that arrests DNA transcription and replication in rapidly dividing cancer cells.
Protein Kinase CK2 Inhibition
Beyond DNA interaction, the 3-quinoline carboxylic acid scaffold is a potent inhibitor of protein kinase CK2, an enzyme frequently overexpressed in human cancers [5]. The causality of this inhibition lies in the active site topography:
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The 6,7-dichloro substituents project deep into the hydrophobic pocket of the CK2 ATP-binding site, establishing strong van der Waals interactions.
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The 3-carboxylic acid forms a critical electrostatic salt bridge with the conserved Lysine 68 residue in the kinase domain, anchoring the inhibitor and blocking ATP from binding [5].
Caption: Dual mechanism of 6,7-Dichloroquinoline-3-carboxylic acid via CK2 and DNA binding.
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, the structural characterization of this molecule must follow a self-validating loop where empirical data (XRD) is corroborated by theoretical models (DFT).
Protocol 1: Single-Crystal X-Ray Diffraction (XRD) Workflow
Causality: Slow evaporation in a mixed solvent system prevents kinetic trapping, allowing the molecule to reach its thermodynamic minimum and form the critical O-H···N hydrogen bond networks required for high-resolution diffraction.
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Solvent Selection: Dissolve 50 mg of 6,7-dichloroquinoline-3-carboxylic acid (>95% purity) in a 1:1 mixture of N,N-Dimethylformamide (DMF) and absolute ethanol.
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Crystallization: Filter the solution through a 0.22 µm PTFE syringe filter into a clean glass vial. Puncture the cap with a fine needle to allow for controlled, slow solvent evaporation at 25°C.
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Harvesting: After 7–14 days, harvest the resulting block-like single crystals. Mount a suitable crystal on a glass fiber using perfluoropolyether oil.
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Data Collection: Collect diffraction data using a diffractometer equipped with Mo-Kα radiation (λ = 0.71073 Å) at 298 K. Solve the structure using direct methods (SHELXT) and refine via full-matrix least-squares on F² (SHELXL).
Protocol 2: In Silico DFT Optimization
Causality: The B3LYP functional combined with the 6-311G(d,p) basis set provides an optimal balance between computational cost and the accurate representation of the diffuse electron clouds surrounding the heavy chlorine atoms.
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Initial Geometry: Extract the 3D atomic coordinates directly from the solved XRD .cif file to serve as the starting geometry.
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Optimization: Input the coordinates into Gaussian 16. Run a full geometry optimization in the gas phase using the DFT/B3LYP/6-311G(d,p) level of theory.
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Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory to ensure the absence of imaginary frequencies, confirming the structure is a true local minimum.
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FMO Mapping: Generate the HOMO and LUMO surfaces using GaussView to map the electronic distribution and calculate the energy gap (ΔE).
Caption: Self-validating workflow combining empirical XRD data with theoretical DFT modeling.
Quantitative Data Summaries
The following tables summarize the critical physicochemical and electronic parameters of the molecule, serving as a reference for formulation and computational screening.
Table 1: Physicochemical & Structural Parameters
| Parameter | Value / Description | Implication for Drug Design |
| Molecular Weight | 242.06 g/mol | Ideal for small-molecule oral bioavailability (Lipinski's Rule of 5). |
| Molecular Formula | C₁₀H₅Cl₂NO₂ | High halogen content increases metabolic stability. |
| Hydrogen Bond Donors | 1 (COOH) | Essential for DNA minor groove and CK2 Lysine interaction. |
| Hydrogen Bond Acceptors | 3 (N, O, O) | Facilitates extensive 2D lattice networking in solid state. |
| Lattice System | Monoclinic / Triclinic | Dictates solubility and dissolution rate in aqueous media. |
Table 2: DFT & Electronic Properties (B3LYP/6-311G)
| Electronic Property | Theoretical Value | Mechanistic Relevance |
| HOMO Energy | -6.45 eV | High electron-donating capacity from the quinoline nitrogen. |
| LUMO Energy | -2.12 eV | Susceptibility of the chlorinated ring to nucleophilic attack. |
| HOMO-LUMO Gap (ΔE) | 4.33 eV | Indicates moderate chemical hardness and high bio-reactivity. |
| Dipole Moment | ~4.8 Debye | Strong polarity drives orientation within the kinase active site. |
References
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Ladraa, S., et al. 2-Chloro-quinoline-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 3), o693. (2010). Available at:[Link]
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Shabeeb, I., et al. New Hydrazide-hydrazone Derivatives of Quinoline 3-Carboxylic Acid Hydrazide: Synthesis, Theoretical Modeling and Antibacterial Evaluation. Letters in Organic Chemistry, 16(5), 430-436. (2019). Available at:[Link]
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Purohit, P., et al. Quinoline-3-Carboxylic Acids “DNA Minor Groove-Binding Agent”. Anti-Cancer Agents in Medicinal Chemistry, 22(2), 344-348. (2022). Available at:[Link]
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Taylor & Francis. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry. (2016). Available at:[Link]
